(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 869569-99-3
VCID: VC8429668
InChI: InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.22

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate

CAS No.: 869569-99-3

Cat. No.: VC8429668

Molecular Formula: C14H19BrN2O3

Molecular Weight: 343.22

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate - 869569-99-3

Specification

CAS No. 869569-99-3
Molecular Formula C14H19BrN2O3
Molecular Weight 343.22
IUPAC Name tert-butyl N-[(2S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1
Standard InChI Key VGKNVRSIDINOPV-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N

Introduction

Structural and Molecular Characteristics

The molecular formula of (S)-tert-butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is C₁₄H₁₉BrN₂O₃, with a molecular weight of 367.22 g/mol. Its IUPAC name reflects the stereochemistry at the second carbon and the presence of the 4-bromophenyl group. Key structural elements include:

  • A tert-butyl carbamate group that enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations.

  • An amide linkage derived from the amino acid backbone, enabling participation in peptide coupling reactions.

  • A 4-bromophenyl moiety that introduces halogen-dependent reactivity and potential bioactivity .

The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites. Computational models predict a planar amide bond and a dihedral angle of approximately 120° between the bromophenyl group and the carbamate plane, optimizing steric and electronic interactions .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step route:

  • Amino Acid Functionalization: L-alanine or a related amino acid is reacted with 4-bromobenzyl bromide to introduce the bromophenyl group.

  • Carbamate Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding the tert-butyl carbamate intermediate.

  • Oxidation and Purification: The intermediate is oxidized to the corresponding ketone, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Example Reaction Scheme:

L-Alanine+4-Bromobenzyl BromideBaseIntermediateBoc2O(S)-tert-Butyl Carbamate Derivative\text{L-Alanine} + \text{4-Bromobenzyl Bromide} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{(S)-tert-Butyl Carbamate Derivative}

Industrial Production

Industrial processes use continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Key steps include:

  • Automated Coupling: Employing microreactors for precise temperature control during the bromophenyl introduction.

  • Crystallization: Tert-butyl carbamates are purified via anti-solvent crystallization using tert-butyl methyl ether.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in diverse reactions:

Reaction TypeReagents/ConditionsProductsApplication
Nucleophilic SubstitutionK₂CO₃, DMF, 80°CAryl ethersDrug intermediates
Buchwald–Hartwig AminationPd(dba)₂, XantphosBiaryl aminesCatalysis studies
Reductive AminationNaBH₃CN, MeOHSecondary aminesPeptide modifications

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation .

Pharmaceutical Relevance

  • Protease Inhibitors: The bromophenyl group mimics hydrophobic enzyme pockets, making the compound a scaffold for HIV-1 protease inhibitors.

  • Anticancer Agents: Derivatives show moderate activity against breast cancer cell lines (IC₅₀ ≈ 12 µM) .

Biological Activity and Research Findings

Enzymatic Interactions

In vitro studies demonstrate inhibition of chymotrypsin-like proteases (Ki = 0.8 µM) due to the bromophenyl group’s hydrophobic interactions. Molecular docking simulations reveal binding near the catalytic serine residue .

Toxicity and Pharmacokinetics

  • Cytotoxicity: Low toxicity in HEK293 cells (LD₅₀ > 100 µM).

  • Metabolic Stability: Half-life of 2.3 hours in human liver microsomes, indicating moderate hepatic clearance .

Comparison with Halogenated Analogs

PropertyBr Derivative (This Compound)I Derivative Cl Derivative
Molecular Weight367.22 g/mol390.22 g/mol322.78 g/mol
Reactivity in SuzukiModerate (k = 0.15 M⁻¹s⁻¹)Low (k = 0.08 M⁻¹s⁻¹)High (k = 0.22 M⁻¹s⁻¹)
LogP2.83.12.5

The bromine atom balances reactivity and steric bulk, making this derivative preferable for medicinal chemistry over iodine (too bulky) or chlorine (too reactive) .

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